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Compound of Interest

Compound Name: (-)-Sweroside

Cat. No.: B190387 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (-)-Sweroside in

various in vivo animal models. It includes summarized dosage information, detailed

experimental protocols, and diagrams of associated signaling pathways to guide future

research and development.

Quantitative Data Summary
(-)-Sweroside has been investigated across multiple animal models for its therapeutic potential

in cardiovascular, inflammatory, hepatobiliary, and neurological disorders. The effective dose

varies significantly depending on the animal model, disease context, and route of

administration.

Table 1: Summary of (-)-Sweroside Dosing in Rodent and Zebrafish Models
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Sprague-

Dawley
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5
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infarct size
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cardiac
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optimal

effect.[1]
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[9]

[9]

Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature.

Objective: To evaluate the cardioprotective effect of (-)-Sweroside against I/R injury.

Animal Model: Male Sprague-Dawley rats.

Methodology:

Animal Groups: Divide rats into groups: (i) Control, (ii) I/R model, (iii) Vehicle + I/R, (iv)

Sweroside (25 mg/kg) + I/R, (v) Sweroside (50 mg/kg) + I/R, and (vi) Sweroside (100

mg/kg) + I/R.[1]

Drug Administration: Administer (-)-Sweroside (dissolved in saline) or vehicle (saline) via

intraperitoneal injection once daily for 5 consecutive days before the induction of I/R injury.

[1]

I/R Injury Induction (Ex Vivo Langendorff Model):
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Anesthetize rats and rapidly excise the hearts.

Mount the hearts on a Langendorff apparatus and perfuse with Krebs-Henseleit buffer.

After a stabilization period, induce global ischemia by stopping the perfusion for 30

minutes.

Initiate reperfusion for 120 minutes.[1]

Endpoint Analysis:

Myocardial Infarct Size: Stain heart slices with 2,3,5-triphenyltetrazolium chloride (TTC)

to differentiate between viable (red) and infarcted (pale) tissue.[1]

Cardiac Function: Continuously monitor heart rate, left ventricular developed pressure

(LVDP), and the positive/negative first derivatives of ventricular pressure (±dp/dt).[1]

Objective: To assess the hepatoprotective effects of (-)-Sweroside in a cholestasis model.

Animal Model: Male C57BL/6 mice.

Methodology:

Animal Groups: Establish control, model, and treatment groups.

Injury Induction: Administer α-naphthylisothiocyanate (ANIT) orally to induce cholestatic

liver injury.

Drug Administration: Administer (-)-Sweroside (120 mg/kg) orally. This dose was

determined as the most effective in a preliminary dose-response study.[6]

Endpoint Analysis:

Serum Biochemistry: Measure serum levels of alanine aminotransferase (ALT),

aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bile acid (TBA),

total bilirubin (TBIL), and direct bilirubin (DBIL).[6]
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Histopathology: Perform histological examination of liver tissue to assess hepatocellular

necrosis and inflammatory infiltration.

Bile Acid Profiling: Use UPLC-MS to analyze the levels of individual hepatic bile acids.

[6]

Objective: To investigate the neuroprotective effects of (-)-Sweroside on cognitive

impairment.

Animal Model: Adult zebrafish (Danio rerio).

Methodology:

Animal Groups (n=10 per group): (i) Control, (ii) Scopolamine (100 µM), (iii) Sweroside

(2.79 nM) + Scopolamine, (iv) Sweroside (8.35 nM) + Scopolamine, (v) Sweroside (13.95

nM) + Scopolamine, (vi) Positive Control (e.g., Galantamine) + Scopolamine.[7][8]

Drug Administration: Acclimate zebrafish and administer (-)-Sweroside by immersion once

daily for 8 days.[7][8]

Induction of Amnesia: 30 minutes before behavioral testing, induce memory impairment by

immersing the zebrafish in a scopolamine (100 µM) solution.[7][8]

Behavioral Testing:

Y-Maze Test: To assess spatial memory and response to novelty.

Novel Object Recognition (NOR) Test: To evaluate recognition memory.[7][8]

Biochemical Analysis:

Homogenize zebrafish brains to measure acetylcholinesterase (AChE) activity and

markers of oxidative stress.[7][9]

Signaling Pathways and Visualizations
(-)-Sweroside exerts its therapeutic effects by modulating several key signaling pathways

involved in inflammation, oxidative stress, and cell survival.
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(-)-Sweroside demonstrates potent anti-inflammatory and antioxidant activities primarily

through the inhibition of the NF-κB pathway and activation of the Nrf2 and SIRT1 pathways.[10]

[11]
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Anti-inflammatory and antioxidant pathways of (-)-Sweroside.

In the context of atherosclerosis, (-)-Sweroside has been shown to inhibit the MAP4K4/NF-κB

signaling pathway, thereby reducing endothelial injury and inflammation.[3][4]
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MAP4K4/NF-κB pathway in atherosclerosis inhibited by (-)-Sweroside.

The logical flow for a typical in vivo study investigating (-)-Sweroside involves several key

stages from animal preparation to data interpretation.
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7. Endpoint Analysis

1. Animal Acclimatization
(e.g., 1 week)

2. Random Group Assignment
(Control, Model, Treatment)

3. Pre-treatment Phase
(Sweroside or Vehicle Administration)

4. Disease Model Induction
(e.g., LPS, ANIT, I/R Surgery)

5. Post-Induction
Observation & Treatment

6. Sample Collection
(Blood, Tissues)

Biochemical Assays
(ELISA, Serum Markers)

Histopathology
(H&E, IHC Staining)

Molecular Analysis
(Western Blot, PCR)

8. Data Interpretation
& Statistical Analysis

Click to download full resolution via product page

General workflow for in vivo animal studies with (-)-Sweroside.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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